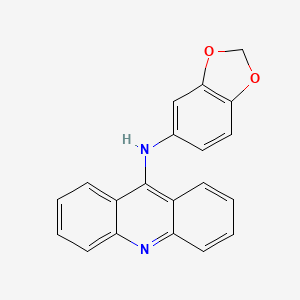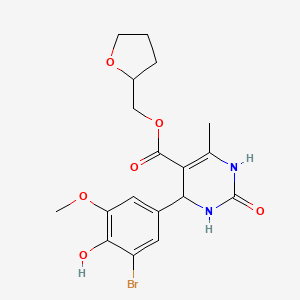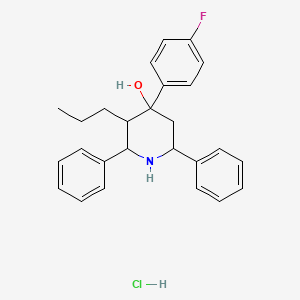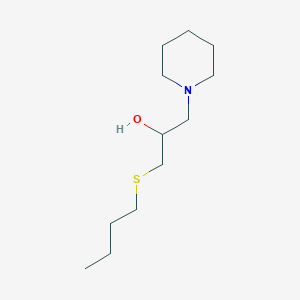![molecular formula C20H25N3O4S B4905399 Tert-butyl 4-hydroxy-2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B4905399.png)
Tert-butyl 4-hydroxy-2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-hydroxy-2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]pyrrolidine-1-carboxylate is an organic compound with a complex structure that includes a pyrrolidine ring, a thiazole ring, and a tert-butyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-hydroxy-2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]pyrrolidine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the thiazole ring, followed by the formation of the pyrrolidine ring, and finally the introduction of the tert-butyl ester group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-hydroxy-2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the thiazole ring could lead to a dihydrothiazole derivative.
Applications De Recherche Scientifique
Tert-butyl 4-hydroxy-2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-butyl 4-hydroxy-2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-hydroxy-2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]pyrrolidine-1-carboxylate: shares similarities with other thiazole and pyrrolidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
tert-butyl 4-hydroxy-2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-12-16(13-8-6-5-7-9-13)21-18(28-12)22-17(25)15-10-14(24)11-23(15)19(26)27-20(2,3)4/h5-9,14-15,24H,10-11H2,1-4H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXVTVQXMRVQIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2CC(CN2C(=O)OC(C)(C)C)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(4-chlorophenyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide](/img/structure/B4905317.png)
![N-(3-chloro-4-methylphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4905333.png)

![Ethyl 4-[(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)carbamoyl]benzoate](/img/structure/B4905346.png)
![6-[(4-iodoanilino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4905348.png)


![6,7-dimethoxy-1-methyl-2-[(1-phenylcyclopentyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4905366.png)
![(5E)-5-[(2-chlorophenyl)methylidene]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4905371.png)
![N-{4-[2-(4-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl}acetamide](/img/structure/B4905389.png)


![1-methoxy-3-[2-(4-nitrophenoxy)ethoxy]benzene](/img/structure/B4905415.png)
![4-(4-bromophenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4905422.png)
